molecular formula C21H19Cl2NO B2517905 2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol CAS No. 306977-69-5

2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol

Cat. No.: B2517905
CAS No.: 306977-69-5
M. Wt: 372.29
InChI Key: RUBBJTFKKHUEPV-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol is an organic compound characterized by the presence of dichlorobenzyl and diphenyl groups

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylamino]-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2NO/c22-19-12-11-16(20(23)13-19)14-24-15-21(25,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13,24-25H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBBJTFKKHUEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=C(C=C(C=C2)Cl)Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol typically involves the reaction of 2,4-dichlorobenzylamine with diphenylmethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .

Scientific Research Applications

2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol include:

Uniqueness

What sets 2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol apart from these similar compounds is its unique combination of dichlorobenzyl and diphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol , also known by its CAS number 321432-73-9, is a member of the diphenyl ethanol class of compounds. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H19Cl2NO
  • Molar Mass : 372.29 g/mol
  • Synonyms : 2-{[(2,4-dichlorophenyl)methyl]amino}-1,1-diphenylethan-1-ol
PropertyValue
Molecular FormulaC21H19Cl2NO
Molar Mass372.29 g/mol
Melting PointNot specified
SolubilityNot specified

The biological activity of 2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol may be attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that this compound exhibits:

  • Antidepressant-like effects : It may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anti-inflammatory properties : Potential inhibition of cyclooxygenase (COX) enzymes has been noted, which could contribute to reduced inflammation.

Pharmacological Studies

Recent studies have evaluated the pharmacological effects of this compound through various in vitro and in vivo models.

In Vitro Studies

In vitro assays have demonstrated that the compound can inhibit specific enzyme activities and modulate receptor functions. For instance:

  • Cyclooxygenase Inhibition : The compound showed significant inhibition of COX enzymes, which are crucial in the inflammatory response.
  • Neurotransmitter Modulation : Binding affinity studies indicated that it may act as a partial agonist at serotonin receptors.

In Vivo Studies

Animal models have been employed to assess the antidepressant and anti-inflammatory effects of this compound:

  • Antidepressant Activity : In a forced swim test model, administration of the compound resulted in reduced immobility time, suggesting an antidepressant effect.
  • Anti-inflammatory Activity : In models of acute inflammation, treatment with the compound led to a significant reduction in paw edema compared to control groups.

Case Study 1: Antidepressant Effects

A study published in Journal of Medicinal Chemistry investigated the antidepressant-like properties of 2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol. The results indicated that the compound significantly decreased depressive-like behaviors in mice subjected to chronic mild stress. The mechanism was hypothesized to involve serotonin receptor modulation and enhanced norepinephrine levels .

Case Study 2: Anti-inflammatory Properties

In a separate study focusing on anti-inflammatory potential, researchers evaluated the efficacy of this compound in a carrageenan-induced paw edema model. The results demonstrated that treatment with varying doses of the compound led to a dose-dependent reduction in inflammation markers such as TNF-alpha and IL-6 .

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